(Z)-3-methoxy-2-(4-nitrophenyl)pent-2-enenitrile (Z)-3-methoxy-2-(4-nitrophenyl)pent-2-enenitrile
Brand Name: Vulcanchem
CAS No.: 885428-60-4
VCID: VC21081557
InChI: InChI=1S/C12H12N2O3/c1-3-12(17-2)11(8-13)9-4-6-10(7-5-9)14(15)16/h4-7H,3H2,1-2H3/b12-11+
SMILES: CCC(=C(C#N)C1=CC=C(C=C1)[N+](=O)[O-])OC
Molecular Formula: C12H12N2O3
Molecular Weight: 232.23 g/mol

(Z)-3-methoxy-2-(4-nitrophenyl)pent-2-enenitrile

CAS No.: 885428-60-4

Cat. No.: VC21081557

Molecular Formula: C12H12N2O3

Molecular Weight: 232.23 g/mol

* For research use only. Not for human or veterinary use.

(Z)-3-methoxy-2-(4-nitrophenyl)pent-2-enenitrile - 885428-60-4

Specification

CAS No. 885428-60-4
Molecular Formula C12H12N2O3
Molecular Weight 232.23 g/mol
IUPAC Name (Z)-3-methoxy-2-(4-nitrophenyl)pent-2-enenitrile
Standard InChI InChI=1S/C12H12N2O3/c1-3-12(17-2)11(8-13)9-4-6-10(7-5-9)14(15)16/h4-7H,3H2,1-2H3/b12-11+
Standard InChI Key QYUARODYCMEMQR-VAWYXSNFSA-N
Isomeric SMILES CC/C(=C(/C#N)\C1=CC=C(C=C1)[N+](=O)[O-])/OC
SMILES CCC(=C(C#N)C1=CC=C(C=C1)[N+](=O)[O-])OC
Canonical SMILES CCC(=C(C#N)C1=CC=C(C=C1)[N+](=O)[O-])OC

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator